ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Benzodioxole Moiety: This step may involve the use of benzodioxole derivatives and appropriate coupling reagents.
Functional Group Modifications: Various functional groups, such as the chlorophenyl group, can be introduced through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: This compound may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Potential targets could include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyridazine derivatives with various substituents. Examples include:
Pyridazine-3-carboxylates: Compounds with similar core structures but different functional groups.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety with different substituents.
Uniqueness
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may confer specific properties that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O7/c1-2-31-23(30)22-19(10-21(29)27(26-22)16-6-4-3-5-15(16)24)32-12-20(28)25-11-14-7-8-17-18(9-14)34-13-33-17/h3-10H,2,11-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWBWPSOCYUMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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